5-Hydroxy Rosiglitazone Sulfate Eliminates with a Half-Life ~20-Fold Longer than the Parent Drug in Humans
In a clinical absorption, disposition, and metabolism study, the terminal elimination half-life of the major sulfate-conjugated metabolite (para-O-sulfate) was approximately 5 days, compared to 3–7 hours for rosiglitazone itself [1]. This represents a roughly 20-fold prolongation in systemic exposure duration. The comparators (rosiglitazone and N-desmethyl rosiglitazone) exhibit half-lives of 3–4 h and 4–6 h, respectively, as established in the same study.
| Evidence Dimension | Terminal elimination half-life in human plasma |
|---|---|
| Target Compound Data | ~120 h (5 days) for the sulfate conjugate |
| Comparator Or Baseline | Rosiglitazone: 3–7 h; N-desmethyl rosiglitazone: 4–6 h |
| Quantified Difference | 20-fold increase versus parent drug; ~5-fold versus N-desmethyl metabolite |
| Conditions | Open-label, three-part, semirandomized crossover study in healthy volunteers after oral and i.v. administration of ¹⁴C-labeled and non-labeled rosiglitazone (Cox et al., 2000) |
Why This Matters
Procurement of the sulfate standard is mandatory for accurate pharmacokinetic profiling in regulatory bioequivalence and DDI studies, because using the parent drug as a surrogate would underestimate systemic metabolite exposure by 20-fold.
- [1] Cox PJ, Ryan DA, Hollis FJ, Harris AM, Miller AK, Vousden M, Cowley H. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans. Drug Metab Dispos. 2000;28(7):772-780. PMID: 10859151. View Source
